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Introduction

Citrinin (CTN) is a mycotoxin produced by several species of fungi, including Penicillium,
Aspergillus, and Monascus. It is a frequent contaminant of stored grains, fruits, and other plant-
based products, posing a potential threat to both human and animal health.[1][2] This technical
guide provides a comprehensive overview of the toxicological profile of citrinin in various
animal models, with a focus on quantitative data, detailed experimental methodologies, and the
underlying molecular mechanisms of its toxicity.

Acute Toxicity

The acute toxicity of citrinin varies depending on the animal species and the route of
administration. Oral administration generally results in a higher LD50 value compared to
parenteral routes.

Table 1: Acute Toxicity (LD50) of Citrinin in Animal Models
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Animal Model

Route of

Administration

LD50 (mg/kg bw)

Reference(s)

Mouse Oral 105-134 [3]
Intraperitoneal 35-89 [3]

Subcutaneous 35-89 [3]

Rat Intraperitoneal 35-89 [3]
Subcutaneous 35-89 [3]

Rabbit Oral 134 [31[4]
Intravenous 19 [3]

Intraperitoneal 50 [4]

Guinea Pig Oral 43 [3]
Intraperitoneal 50 [3]

Duck Not Specified 57 [5]
Chicken Not Specified 95 [5]

Experimental Protocol: Determination of Acute Toxicity

(LD50)

This protocol outlines the general procedure for determining the median lethal dose (LD50) of

citrinin in a rodent model, such as mice or rats.

1. Animal Model:

¢ Species and Strain: Use a standard laboratory strain of mice (e.g., CD-1, BALB/c) or rats

(e.g., Wistar, Sprague-Dawley).

o Age and Weight: Use young adult animals of a specific weight range to ensure uniformity.

o Sex: Typically, both male and female animals are used, unless there is evidence of sex-

specific toxicity.[6]
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o Acclimatization: Acclimatize animals to the laboratory conditions for at least one week prior
to the experiment.

2. Test Substance Preparation:

» Dissolve citrinin in a suitable vehicle. For oral administration, this could be corn oil or a
solution of 0.5 N NaOH neutralized with HCI.[4] For intraperitoneal injection, a sterile saline
solution is commonly used.

3. Dose Administration:
o Administer a single dose of citrinin to different groups of animals.

e The doses should be selected to span the expected LD50 value, with at least three to five
dose levels.

 Include a control group that receives only the vehicle.
4. Observation:

» Observe the animals for clinical signs of toxicity and mortality at regular intervals (e.g., 1, 4,
8, 24, 48, and 72 hours) after dosing.[4]

» Record the number of deaths in each group over a specified period, typically 72 hours.[4]
5. Data Analysis:

o Calculate the LD50 value using a recognized statistical method, such as the probit analysis
or the moving average method.

Target Organ Toxicity

The primary target organs for citrinin toxicity are the kidneys and, to a lesser extent, the liver.

[1](21[5]

Nephrotoxicity
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Citrinin is a well-established nephrotoxin, causing damage to the renal tubules.[1][7]
Histopathological changes observed in animal models include degeneration and necrosis of the
proximal convoluted tubules.[4][7]

Hepatotoxicity

Citrinin also exerts toxic effects on the liver, leading to histopathological damage,
ultrastructural changes in liver cells, and alterations in liver function enzymes.[8][9]

Table 2: Key Findings in Target Organ Toxicity Studies
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. Dosing Target -
Animal Model . Key Findings Reference(s)
Regimen Organ(s)
Increased kidney
and liver to body
weight ratio;
70 mg/kg bw/day )
o . . progressive
Rats in diet for 80 Kidney, Liver ] ) [1]
histopathological
weeks
changes and
adenomas in the
kidney.
Degeneration
and necrosis of
proximal
Single oral dose convoluted
Rabbits of 120-130 Kidney tubules; [4107]
mg/kg bw cytoplasmic
vacuolation of
tubular epithelial
cells.
Histopathological
damage,
5, 10, 20 mg/kg
] ] ultrastructural
Mice bw/day orally for Liver [3]
changes,
2 weeks )
increased serum
ALT and AST.
Adverse
25 or 100 pg/kg histopathological
bw/day by ] changes in the
Rats Kidney, Spleen ] [3]
gavage for 28 kidney and
days spleen at the

high dose.

Experimental Protocol: Assessment of Nephrotoxicity
and Hepatotoxicity
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This protocol describes the methodology for evaluating the kidney and liver toxicity of citrinin
in a rodent model.

1. Animal Model and Dosing:

e Use a suitable rodent model (e.g., Wistar rats).

o Administer citrinin orally (e.g., via gavage or in the diet) at various dose levels for a
specified duration (e.g., 28 or 90 days).[3] Include a control group receiving the vehicle.

2. Sample Collection:
o At the end of the treatment period, collect blood samples for serum biochemistry analysis.
o Euthanize the animals and perform a necropsy.

o Collect the kidneys and liver, weigh them, and fix a portion of each organ in 10% neutral
buffered formalin for histopathological examination.

3. Serum Biochemistry:

e Analyze serum samples for markers of kidney function (e.g., blood urea nitrogen [BUN],
creatinine) and liver function (e.g., alanine aminotransferase [ALT], aspartate
aminotransferase [AST]).

4. Histopathological Examination:
» Process the fixed kidney and liver tissues for paraffin embedding.
e Section the tissues and stain with hematoxylin and eosin (H&E).

o Examine the stained sections under a light microscope for any pathological changes, such
as tubular necrosis, inflammation, and cellular infiltration.[10][11]
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Caption: General workflow for in vivo toxicity assessment of citrinin.

Genotoxicity and Carcinogenicity

The genotoxic potential of citrinin has been demonstrated in various in vitro and in vivo
studies. It has been shown to induce micronuclei, aneuploidy, and chromosomal aberrations in
mammalian cells.[1][12] However, it is generally not considered mutagenic in bacterial assays.

[3]

The International Agency for Research on Cancer (IARC) has classified citrinin in Group 3,
indicating that it is "not classifiable as to its carcinogenicity to humans," due to limited evidence
in experimental animals.[2] However, some studies have reported the induction of renal
adenomas in rats following long-term exposure.[1]

Table 3: Genotoxicity and Carcinogenicity Profile of Citrinin
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Endpoint Test System Result Reference(s)
Genotoxicity
Micronucleus Mammalian cells (in N
) ) Positive [11[3]
Formation vitro)
Mouse bone marrow N
o Positive [3]
(in vivo)
Chromosomal Mammalian cells (in -
) ] Positive [1][3]
Aberrations vitro)
Mouse bone marrow N
o Positive [3]
(in vivo)
) Mammalian cells (in -
Aneuploidy ) Positive [3]
vitro)
DNA Single-Strand Mammalian cells (in ]
] Negative [1]
Breaks vitro)
Sister Chromatid Mammalian cells (in _
Negative [3]

Exchanges

vitro)

Bacterial Mutagenicity

(Ames test)

Salmonella

typhimurium

Negative (generally)

[3]

Carcinogenicity

Tumorigenicity

Rats (long-term

feeding study)

Renal adenomas

[1]

Experimental Protocol: In Vivo Micronucleus Test

This protocol is based on the OECD 474 guideline for the in vivo mammalian erythrocyte
micronucleus test.[13]

1. Animal Model and Dosing:

o Use mice or rats as the test species.
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» Administer citrinin, typically via oral gavage or intraperitoneal injection, at three different
dose levels.

 Include a vehicle control group and a positive control group (e.g., treated with a known
clastogen like cyclophosphamide).

2. Sample Collection:

e Collect bone marrow or peripheral blood at appropriate time points after the final dose. For
bone marrow, this is typically 24 hours after the last treatment.

3. Slide Preparation and Staining:

e Bone Marrow: Flush the bone marrow from the femur, prepare smears on glass slides, and
stain with an appropriate dye (e.g., Giemsa, acridine orange) to differentiate between
polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCES).

o Peripheral Blood: Prepare blood smears and stain similarly.
4. Analysis:

e Score a predetermined number of PCEs (e.g., 2000 per animal) for the presence of
micronuclei.

o Calculate the frequency of micronucleated PCEs (MN-PCES).
» Determine the ratio of PCEs to NCEs as an indicator of cytotoxicity to the bone marrow.
5. Data Interpretation:

» A statistically significant, dose-dependent increase in the frequency of MN-PCEs in the
treated groups compared to the vehicle control indicates a positive genotoxic effect.

Reproductive and Developmental Toxicity

Citrinin has been shown to exert reproductive and developmental toxicity in various animal
models.[2][3] Effects observed include embryotoxicity, fetotoxicity, and adverse effects on male
and female reproductive organs.[3][14][15]

© 2025 BenchChem. All rights reserved. 9/17 Tech Support


https://www.benchchem.com/product/b600267?utm_src=pdf-body
https://www.benchchem.com/product/b600267?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/24105066/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9029441/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9029441/
https://www.osti.gov/biblio/21272578
https://bemsreports.org/index.php/bems/article/download/75/65
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b600267?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Table 4: Reproductive and Developmental Toxicity of Citrinin

Animal Model Dosing Regimen Key Findings Reference(s)

Adverse effects on

10, 20, 30, or 40
) fetal growth and
Mice mg/kg bw IP on one of ) ] [3]
) survival at higher
days 7-10 of gestation
doses.

Single subcutaneous o
No significant
dose of 35 mg/kg bw _
Rats teratogenic effects, [3]
on days 3-15 of o
i but some fetal toxicity.
gestation

1.25and 7.5 ppm in ) . .
Slight increase in

Mice drinking water for 70 ) ) [3]
relative ovary weight.
days (female)

Adverse effects on
0.0625, 0.625, or 6.25 )
male reproductive

Mice mg/kg bw daily IP [3]
organs and sperm
(male) )
quality.

Pericardial edema,

] 50 uM exposure to blood accumulation,
Zebrafish - ) [3]
fertilized eggs incorrect heart
looping.

) 5and 10 uM in oocyte  Inhibited oocyte
Mice _ [16]
culture maturation.

Experimental Protocol: Assessment of Developmental
Toxicity

This protocol outlines a general approach to evaluating the developmental toxicity of citrinin in
a rodent model.

1. Animal Model and Dosing:
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« Use pregnant rats or mice.

o Administer citrinin orally during the period of organogenesis (e.g., gestation days 6-15 in
rats).

¢ Include at least three dose levels and a control group.
2. Maternal Observations:

e Monitor maternal body weight, food and water consumption, and clinical signs of toxicity
throughout the gestation period.

3. Fetal Examination:

e On the day before expected parturition, euthanize the dams and perform a caesarean
section.

o Examine the uterine contents and record the number of corpora lutea, implantations,
resorptions, and live and dead fetuses.

e Examine the fetuses for external, visceral, and skeletal malformations.

Immunotoxicity

Studies on the immunotoxicity of citrinin have yielded mixed results. Some studies suggest a
mild stimulatory effect on the immune system at lower doses, while others indicate
immunosuppressive and inflammatory responses at higher concentrations.[17][18]

Table 5: Immunotoxicity of Citrinin in Animal Models
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Animal Model Dosing Regimen Key Findings Reference(s)

Stimulated splenic

0.12, 0.6, or 3.0 mg/kg  lymphocyte

Mice (CD-1) IP every other day for proliferation; [17]
2-4 weeks increased antibody
production.

Decreased F4/80+
and CD19+ cells in
spleen and
mesenteric lymph
) 1,5, or 10 mg/kg )
Mice (BALB/c) nodes; increased [18]
orally for 14 days
CD4+, CD8+, and
Treg cells in MLN;
induced apoptosis in

immune organs.

Experimental Protocol: Evaluation of Immunotoxicity

This protocol provides a framework for assessing the immunomodulatory effects of citrinin.
1. Animal Model and Dosing:

o Use a suitable mouse strain (e.g., BALB/c).

o Administer citrinin orally for a specified period (e.g., 14 or 28 days).[18]

2. Immunological Assays:

e Lymphocyte Subpopulation Analysis: Isolate lymphocytes from the spleen, lymph nodes, and
Peyer's patches and analyze the populations of different immune cells (e.g., T cells, B cells,
macrophages) using flow cytometry.[18]

o Cell Proliferation Assay: Measure the proliferative response of splenocytes to mitogens (e.g.,
ConA, LPS).[17][18]
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o Cytokine Production: Measure the levels of key cytokines (e.g., IFN-y, IL-1[3, IL-10, TNF-a) in
serum or culture supernatants.[18]

e Humoral Immunity: Assess antibody production in response to an antigen like sheep red
blood cells (SRBC).[17]

» Apoptosis Assays: Evaluate apoptosis in immune cells using methods like TUNEL staining or
Annexin V/PI staining.[18]

Mechanisms of Toxicity and Signaling Pathways

The toxicity of citrinin is mediated by several interconnected molecular mechanisms, with
oxidative stress playing a central role.

Oxidative Stress

Citrinin induces the generation of reactive oxygen species (ROS), leading to lipid peroxidation,
protein damage, and depletion of endogenous antioxidants like glutathione (GSH).[8][19]

Mitochondrial Dysfunction

Citrinin can impair mitochondrial function by inhibiting the respiratory chain, leading to
decreased ATP production and further ROS generation.[1][5]

Apoptosis

Citrinin triggers apoptosis in various cell types through both intrinsic (mitochondria-dependent)
and extrinsic pathways.[7][20][21] This involves the activation of caspases, changes in the
expression of Bcl-2 family proteins, and release of cytochrome ¢ from the mitochondria.[20][21]

Signaling Pathways
Several signaling pathways are implicated in citrinin-induced toxicity:
 DNA Damage Response and p53 Signaling: Citrinin can cause DNA damage, leading to the

activation of the p53 tumor suppressor protein and downstream signaling cascades involved
in cell cycle arrest and apoptosis.[20]
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o Ca2+/Endoplasmic Reticulum (ER) Stress Pathway: Citrinin can disrupt intracellular calcium
homeostasis, leading to ER stress and the unfolded protein response (UPR). This can trigger
apoptosis through the activation of caspase-12 and CHOP.[8][9]

+ Mitogen-Activated Protein Kinase (MAPK) Pathways: Citrinin can activate MAPK signaling
pathways, including ERK, JNK, and p38, which are involved in regulating cell proliferation,
differentiation, and apoptosis.[7][14]

Citrinin Exposure

Citrinin
Cellular Stress
\ \/ \/
1 Ca2+ / ER Stress 1 Reactive Oxygen Species (ROS) Mitochondrial Dysfunction
Signaling Pathwd ?is
Y A Y
Unfolded Protein Response DNA Damage Response MAPK Activation Cviochrome ¢ release
(GRP78, CHOP, Caspase-12) (p53 activation) (ERK, JNK, p38) 4

Toxicolagical Outcomes

Apoptosis
(Caspase Activation)

Cell Cycle Arrest

Organ Damage
(Kidney, Liver)
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Caption: Key signaling pathways involved in citrinin-induced toxicity.

Conclusion

Citrinin exhibits a multi-faceted toxicological profile in animal models, with the kidneys being
the primary target organ. Its toxicity is mediated by a complex interplay of molecular events,
including oxidative stress, mitochondrial dysfunction, and the induction of apoptosis through
various signaling pathways. The data and experimental protocols summarized in this guide
provide a valuable resource for researchers and professionals involved in the assessment of
mycotoxin safety and the development of potential therapeutic interventions. Further research
is warranted to fully elucidate the long-term health effects of chronic, low-level exposure to
citrinin and to establish definitive health-based guidance values.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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